

Application Note and Protocol for the Chromatographic Analysis of Fluoxetine Succinamic Acid

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Compound of Interest

Compound Name: *Fluoxetine Succinamic Acid*

Cat. No.: *B195944*

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Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The control of impurities in the drug substance and formulated product is a critical aspect of ensuring its safety and efficacy. **Fluoxetine Succinamic Acid** is a potential related substance of Fluoxetine. This document provides a comprehensive overview of chromatographic conditions that can be utilized as a starting point for the development of a specific analytical method for **Fluoxetine Succinamic Acid**. The information presented is based on established methods for the analysis of Fluoxetine and its known impurities.

Due to the limited availability of public information specifically on the chromatographic analysis of **Fluoxetine Succinamic Acid**, this application note leverages validated methods for Fluoxetine and its other related substances. These methods provide a strong foundation for developing a robust analytical procedure for the target analyte.

Chromatographic Conditions for Fluoxetine and Related Substances

The following table summarizes various chromatographic conditions reported for the analysis of Fluoxetine and its impurities. These can be adapted and optimized for the specific analysis of

Fluoxetine Succinamic Acid.

Parameter	Method 1: HPLC-UV for Impurities	Method 2: UPLC-PDA for Fluoxetine[1]	Method 3: LC- MS/MS for Fluoxetine & Norfluoxetine[2]	Method 4: HPLC-UV for Fluoxetine[3]
Instrumentation	High- Performance Liquid Chromatography (HPLC) system with a PDA detector[4]	Waters Acquity UPLC system with a photodiode array detector[1]	Ultra-High Performance Liquid Chromatography -Tandem Mass Spectrometry (UHPLC-MS/MS) [2]	Agilent 1120 compact liquid chromatographic system with a variable wavelength programmable UV detector[3]
Column	Gemini-C18 (150 mm x 4.6 mm, 3.0 μ m)[4]	Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7- μ m) [1]	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m) [2]	Zorbax-C18 (250mm x 4.6mm, 5 μ m)[3]
Mobile Phase	A: 20:80 (v/v) Methanol and Buffer (12.5 mL of triethylamine in 1000 mL water, pH 6.0 with phosphoric acid). B: 100% Acetonitrile Methanol. Gradient elution. [4]	Isocratic: Water (pH 2.4 with phosphoric acid) and Acetonitrile (68:32, v/v)[1]	Gradient elution[2]	Isocratic: Phosphate buffer pH 7 and Acetonitrile (25:75 v/v)[3]
Flow Rate	1.0 mL/min[4]	0.3 mL/min[1]	Not Specified	Not Specified
Detector	PDA at 215 nm[4]	Photodiode Array at 230 nm[1]	Triple quadrupole tandem mass spectrometer (MRM mode)[2]	UV at a variable wavelength[3]
Injection Volume	Not Specified	10 μ L[1]	Not Specified	20 μ L[3]

Column Temperature	Not Specified	30°C[1]	Not Specified	Not Specified
Run Time	60 min[4]	8 min[1]	4.2 min[2]	Not Specified

Experimental Protocol: A General Approach for Related Substance Analysis

This protocol outlines a general procedure for the analysis of related substances in Fluoxetine, which can be adapted for **Fluoxetine Succinamic Acid**.

1. Materials and Reagents

- Fluoxetine Hydrochloride reference standard and test samples.
- **Fluoxetine Succinamic Acid** reference standard (if available).
- HPLC grade Acetonitrile, Methanol, and Water.
- Triethylamine, Phosphoric acid, and Phosphate buffer salts of analytical grade.

2. Standard Solution Preparation

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluoxetine Hydrochloride reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.
- Spiked Standard Solution: If a reference standard for **Fluoxetine Succinamic Acid** is available, prepare a stock solution and spike it into the Fluoxetine standard solution at a relevant concentration level (e.g., reporting threshold).

3. Sample Solution Preparation

- Accurately weigh and dissolve the Fluoxetine drug substance or a crushed tablet powder in the diluent to achieve a target concentration of Fluoxetine.

- The concentration should be chosen to ensure that the expected levels of impurities can be accurately detected and quantified.

4. Chromatographic System and Parameters

- Set up the HPLC or UPLC system based on one of the conditions provided in the table above or a newly developed method.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.

5. System Suitability

- Inject the standard solution multiple times (e.g., five or six replicates).
- Verify system suitability parameters such as theoretical plates, tailing factor for the Fluoxetine peak, and the resolution between Fluoxetine and any known impurities. The acceptance criteria should be based on internal standard operating procedures or relevant pharmacopeial guidelines.

6. Analysis

- Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.
- Record the chromatograms and integrate the peaks of interest.

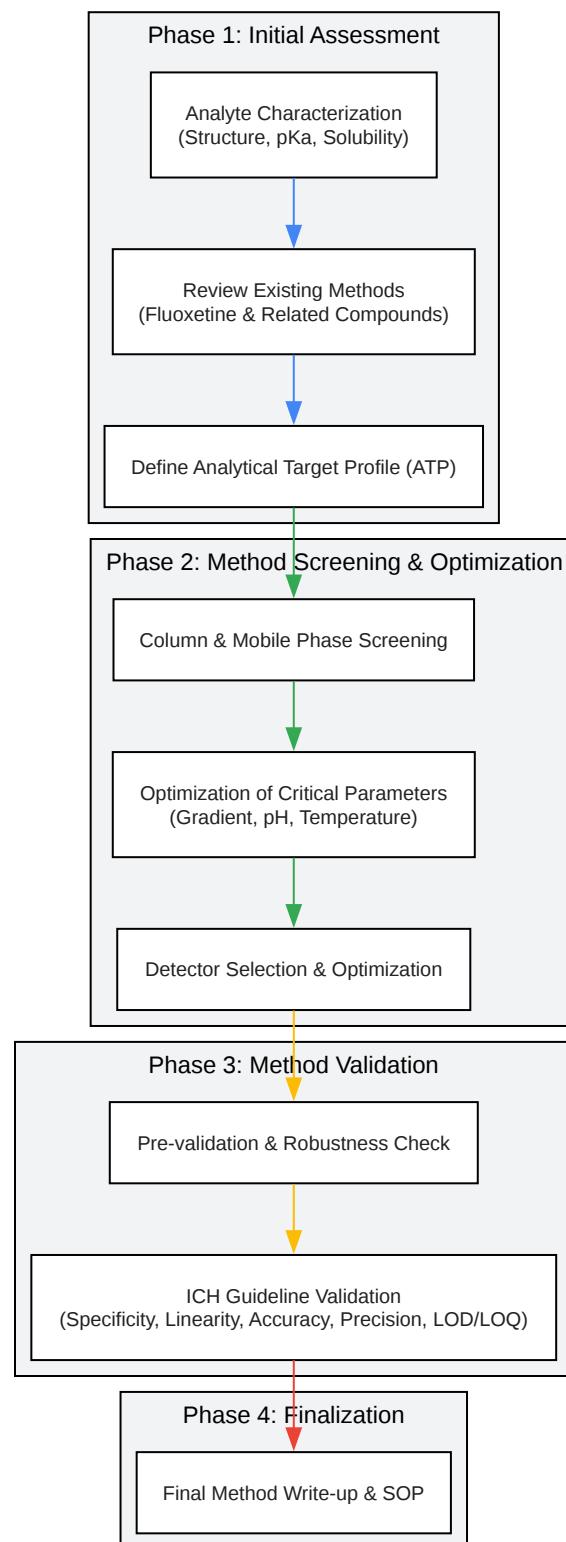
7. Calculation

- Calculate the amount of **Fluoxetine Succinamic Acid** and other impurities in the sample using the response factor of the impurity relative to Fluoxetine or by using an external standard of the impurity if available.

Method Development Workflow

The following diagram illustrates a typical workflow for developing a chromatographic method for a new related substance like **Fluoxetine Succinamic Acid**.

Chromatographic Method Development Workflow

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Caption: A flowchart illustrating the systematic approach to developing a robust chromatographic method.

Conclusion

While direct chromatographic methods for **Fluoxetine Succinamic Acid** are not readily available in published literature, the extensive knowledge base for the analysis of Fluoxetine and its related substances provides an excellent starting point. By adapting and optimizing the conditions summarized in this note, researchers can develop a specific and validated analytical method for the quantification of **Fluoxetine Succinamic Acid**, ensuring the quality and safety of Fluoxetine products. It is recommended to use a systematic method development approach, as outlined in the workflow, to achieve a robust and reliable analytical procedure.

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